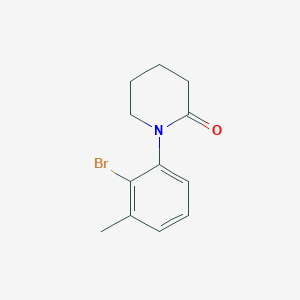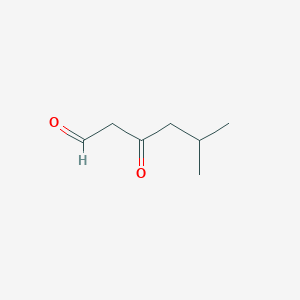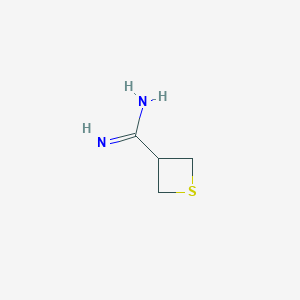![molecular formula C14H19N3S B13203302 N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzothiazole ring attached to an ethylpyrrolidine moiety through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with (1-ethylpyrrolidin-2-yl)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Applications De Recherche Scientifique
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulpiride: A benzamide derivative with similar structural features, used as an antipsychotic agent.
Amisulpride: Another benzamide derivative with applications in treating schizophrenia and depression.
Eticlopride: A dopamine receptor antagonist with a structure similar to benzothiazole derivatives
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole ring and an ethylpyrrolidine moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions also adds to its uniqueness.
Propriétés
Formule moléculaire |
C14H19N3S |
|---|---|
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H19N3S/c1-2-17-9-5-6-11(17)10-15-14-16-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,15,16) |
Clé InChI |
PLIFABXNXINWKC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)




![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)

